molecular formula C13H8ClN3 B13883614 4-Chloro-2-pyridin-2-yl-1,8-naphthyridine

4-Chloro-2-pyridin-2-yl-1,8-naphthyridine

Cat. No.: B13883614
M. Wt: 241.67 g/mol
InChI Key: YYTFFJWVLRBOMZ-UHFFFAOYSA-N
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Description

4-Chloro-2-pyridin-2-yl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a chlorine atom at the 4th position, a pyridin-2-yl group at the 2nd position, and a naphthyridine core. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-pyridin-2-yl-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under air atmosphere. This method yields 1,8-naphthyridine derivatives in moderate to high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and multicomponent reactions are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-pyridin-2-yl-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce various substituted naphthyridine derivatives .

Scientific Research Applications

4-Chloro-2-pyridin-2-yl-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-pyridin-2-yl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.

    2-Chloro-3-formyl-1,8-naphthyridine: A structurally related compound with different functional groups.

    1,6-Naphthyridine: Known for its anticancer properties.

Uniqueness

4-Chloro-2-pyridin-2-yl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a pyridin-2-yl group at specific positions makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H8ClN3

Molecular Weight

241.67 g/mol

IUPAC Name

4-chloro-2-pyridin-2-yl-1,8-naphthyridine

InChI

InChI=1S/C13H8ClN3/c14-10-8-12(11-5-1-2-6-15-11)17-13-9(10)4-3-7-16-13/h1-8H

InChI Key

YYTFFJWVLRBOMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl

Origin of Product

United States

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